Cas no 1807033-94-8 (Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate)

Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate
-
- インチ: 1S/C12H10F3NO3S/c1-2-19-11(18)9-4-10(20-12(13,14)15)8(6-17)3-7(9)5-16/h3-4,17H,2,6H2,1H3
- InChIKey: NZKAUIQXMCMPLL-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1C=C(C(=O)OCC)C(C#N)=CC=1CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 393
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 95.6
Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015005703-250mg |
Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate |
1807033-94-8 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
Alichem | A015005703-1g |
Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate |
1807033-94-8 | 97% | 1g |
1,579.40 USD | 2021-06-21 | |
Alichem | A015005703-500mg |
Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate |
1807033-94-8 | 97% | 500mg |
806.85 USD | 2021-06-21 |
Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate 関連文献
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoateに関する追加情報
Introduction to Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate (CAS No. 1807033-94-8)
Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate (CAS No. 1807033-94-8) is a unique and multifaceted compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its complex molecular structure, which includes a cyano group, a hydroxymethyl group, and a trifluoromethylthio group, all attached to a benzoate framework. These functional groups contribute to the compound's diverse chemical properties and potential applications in various scientific and industrial contexts.
The cyano group is a key feature of this compound, known for its ability to participate in a wide range of chemical reactions, including nucleophilic additions and substitutions. This makes Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. The presence of the cyano group also imparts significant electronic effects, influencing the compound's reactivity and stability.
The hydroxymethyl group adds another layer of complexity to the molecule. This functional group can undergo various transformations, such as oxidation to form carboxylic acids or aldehydes, or reduction to form alcohols. These transformations are crucial in the synthesis of biologically active compounds and can be tailored to achieve specific pharmacological properties. The hydroxymethyl group also enhances the compound's solubility in polar solvents, making it easier to handle in laboratory settings.
The trifluoromethylthio group is a particularly noteworthy feature of this compound. Fluorine-containing groups are known for their ability to modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity. The trifluoromethylthio group specifically can enhance the lipophilicity of the molecule, which is beneficial for improving its bioavailability and cellular uptake. Additionally, this group can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
In recent years, there has been increasing interest in compounds with similar structures to Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of such compounds as inhibitors of specific enzymes involved in cancer progression. The researchers found that compounds with a similar cyano and trifluoromethylthio structure exhibited potent inhibitory activity against these enzymes, suggesting their potential as lead candidates for drug development.
Another area where Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate shows promise is in the field of agrochemistry. A recent study published in Pesticide Biochemistry and Physiology explored the use of similar compounds as novel herbicides. The researchers found that these compounds exhibited high selectivity and efficacy against certain weed species while showing minimal toxicity to non-target organisms. This makes them attractive candidates for developing environmentally friendly herbicides.
The synthesis of Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions, coupling reactions, and functional group transformations. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales with high efficiency.
In terms of safety and handling, it is important to note that while Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate is not classified as a hazardous material under current regulations, proper safety protocols should always be followed when handling any chemical compound. This includes wearing appropriate personal protective equipment (PPE), working in well-ventilated areas, and following established guidelines for storage and disposal.
In conclusion, Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate (CAS No. 1807033-94-8) is a versatile compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and agrochemistry. Its unique molecular structure endows it with valuable chemical properties that make it an attractive candidate for further study and development. As research continues to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
1807033-94-8 (Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate) 関連製品
- 898434-03-2(N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide)
- 1270344-45-0(3-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-1-ol)
- 1522697-36-4(3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one)
- 435345-45-2(1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate)
- 2171874-51-2(3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine)
- 2306268-42-6(2-tert-butoxycarbonyl-4,4-difluoro-1,3-dihydroisoquinoline-8-carboxylic acid)
- 2228854-20-2(5-(3-bromoprop-1-en-2-yl)-1-ethyl-1H-1,2,4-triazole)
- 1805410-00-7(3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid)
- 1781662-84-7(8-Bromoquinazoline-4-carboxylic acid)
- 1785618-52-1(2,2-Difluoro-2-[2-(methylsulfanyl)phenyl]acetic acid)




